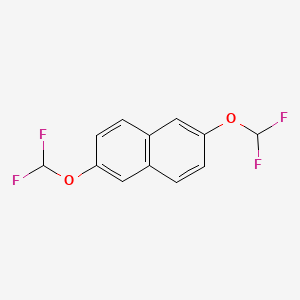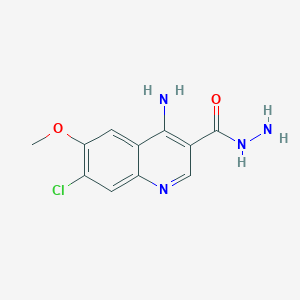
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactivos: 4-cloro-7-metoxquinolina-6-carboxamida, amoníaco.
Condiciones: La reacción se lleva a cabo en una solución de amoníaco a temperaturas elevadas.
Producto: 4-amino-7-cloro-6-metoxquinolina-3-carbohidrazida.
Métodos de producción industrial
La producción industrial de 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida generalmente involucra varios pasos. Un método común comienza con la preparación de la 4-cloro-7-metoxquinolina-6-carboxamida. Este intermedio se somete luego a reacciones adicionales para introducir los grupos amino y carbohidrazida.
-
Paso 1: Síntesis de 4-cloro-7-metoxquinolina-6-carboxamida
Reactivos: 4-ciano-3-metoxianilina, N,N-dimetilformamida, bromuro de tetrabutilamonio, carbonato de potasio, carbonato de dimetilo.
Condiciones: La mezcla de reacción se calienta a 110 °C y se agita durante 8 horas.
Producto: 4-cloro-7-metoxquinolina-6-carboxamida.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de quinolina.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas y tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de quinolina con grupos funcionales modificados.
Reducción: Formas reducidas del compuesto original con grupos funcionales alterados.
Sustitución: Derivados de quinolina sustituidos con nuevos grupos funcionales que reemplazan al grupo cloro.
Aplicaciones Científicas De Investigación
La 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios derivados de quinolina.
Biología: Investigado por sus posibles propiedades antimicrobianas y antimaláricas.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de enfermedades infecciosas.
Industria: Utilizado en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir la acción de ciertas enzimas o interferir con los procesos celulares, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la polimerasa de hemo, provocando la acumulación de hemo tóxico en los patógenos, similar a la acción de la cloroquina .
Comparación Con Compuestos Similares
Compuestos similares
4-Cloro-7-metoxquinolina-6-carboxamida: Un intermedio en la síntesis de 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida.
4-Amino-6-metoxquinolina: Un compuesto relacionado con características estructurales similares.
4-Cloro-6-metoxquinolina: Otro derivado de quinolina con un grupo cloro y metoxi.
Singularidad
La 4-Amino-7-cloro-6-metoxquinolina-3-carbohidrazida es única debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C11H11ClN4O2 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
Clave InChI |
YBXUOSOBTKOOHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


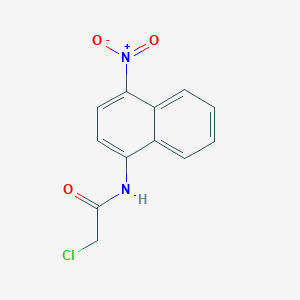
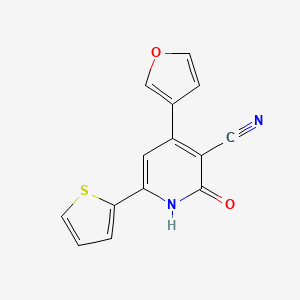
![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)


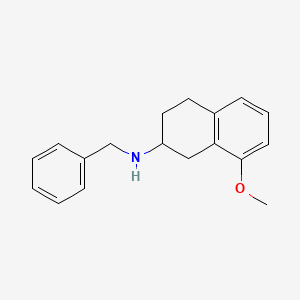


![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)
![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
